REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][NH2:9])[CH:3]=1.[CH:10](O)=[O:11]>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][NH:9][CH:10]=[O:11])[CH:3]=1
|
Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)CN
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the solution is heated
|
Type
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TEMPERATURE
|
Details
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to reflux over 3 hours
|
Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
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Type
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EXTRACTION
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Details
|
the aqueous solution is extracted with dichloromethane (3×300 ml)
|
Type
|
WASH
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Details
|
The combined organic phases are washed with water (300 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=NC=C1)CNC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |